

# Thiazolyl Blue (MTT): A Technical Guide to its Discovery and History

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Thiazolyl Blue

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## Introduction

**Thiazolyl Blue**, or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is a vital tool in biological research, primarily utilized for assessing cell metabolic activity. Its ability to be reduced by viable cells into a colored formazan product has made the MTT assay a cornerstone of cytotoxicity and cell proliferation studies for decades. This technical guide provides an in-depth exploration of the discovery and history of MTT, detailing its chemical synthesis, the development of the widely used assay, and the key properties that have cemented its place in laboratories worldwide.

## The Genesis of Tetrazolium Salts

The story of MTT is rooted in the broader history of tetrazolium salts, which began in the late 19th century. The first formazan, the reduced form of a tetrazolium salt, was synthesized in 1875 by Fries. This was followed by the first synthesis of a tetrazolium salt by the oxidation of a formazan by von Pechmann and Runge in 1894. These early discoveries laid the chemical foundation for the future development of a plethora of tetrazolium compounds, each with unique properties and applications.

## Discovery and Synthesis of Thiazolyl Blue (MTT)

While the general synthesis of tetrazolium salts was established early on, the specific synthesis of **Thiazolyl Blue** (MTT) is not definitively attributed to a single inventor in the readily available scientific literature. However, the general method for synthesizing such tetrazolium salts involves the oxidation of a corresponding formazan.

The synthesis of the formazan precursor to MTT typically involves the coupling of a diazonium salt with a hydrazone. Specifically, for MTT, this would involve the reaction of a diazonium salt derived from aniline with the hydrazone formed from a suitable thiazolyl hydrazine. The resulting formazan is then oxidized using various agents like mercuric oxide or N-bromosuccinimide to yield the tetrazolium salt, MTT.

## The Birth of the MTT Assay: Mosmann's 1983 Breakthrough

The pivotal moment in the history of MTT came in 1983 when Tim Mosmann published his seminal paper, "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays," in the *Journal of Immunological Methods*.<sup>[1][2][3][4]</sup> This paper described a simple, quantitative, and non-radioactive method to measure cell proliferation and cytotoxicity.

The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.<sup>[5]</sup> This formazan accumulates as crystals within the cells. The subsequent addition of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, dissolves these crystals, resulting in a colored solution whose absorbance is directly proportional to the number of living cells.<sup>[5][6]</sup>

## Physicochemical Properties

The utility of MTT and its formazan product in the assay is dictated by their distinct physicochemical properties, summarized in the table below.

Property	Thiazolyl Blue (MTT)	MTT Formazan
Chemical Formula	$C_{18}H_{16}BrN_5S$	$C_{18}H_{15}N_4S$
Molecular Weight	414.32 g/mol	335.4 g/mol
Appearance	Yellow to orange powder	Purple, crystalline solid
Solubility	Soluble in water, ethanol, and cell culture media	Insoluble in water, soluble in DMSO, acidified isopropanol, and other organic solvents
Absorbance Maximum ( $\lambda_{max}$ )	~380 nm	~570 nm (in DMSO), varies slightly with solvent
Molar Extinction Coefficient ( $\epsilon$ )	Not typically measured for assay purposes	~17,000 $M^{-1}cm^{-1}$ (in DMSO)

## Experimental Protocols: The Original MTT Assay

The following is a detailed methodology for the original MTT assay as described by Mosmann in 1983, which laid the groundwork for countless variations and optimizations that followed.

### Materials:

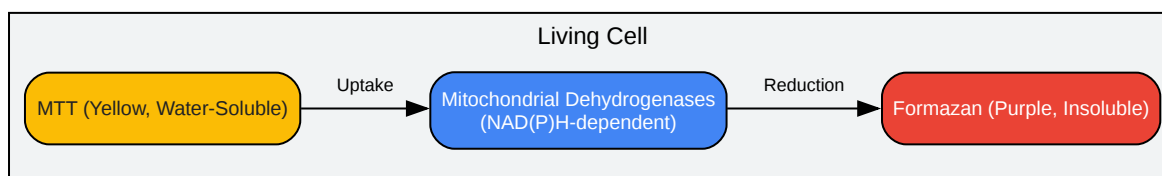
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS)
- Cells to be assayed
- 96-well microtiter plates
- Complete cell culture medium
- Solubilization solution (e.g., acid-isopropanol: 0.04 N HCl in isopropanol, or DMSO)
- Microplate reader (spectrophotometer)

### Procedure:

- **Cell Plating:** Seed cells in a 96-well plate at a desired density and allow them to attach and grow for a specified period.
- **Treatment:** Expose the cells to the test compounds (e.g., cytotoxic agents, growth factors) for the desired duration.
- **MTT Addition:** Following the treatment period, add 10  $\mu\text{L}$  of the MTT stock solution (5 mg/mL) to each well.
- **Incubation:** Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5%  $\text{CO}_2$ . During this time, viable cells will reduce the MTT to formazan crystals.
- **Solubilization:** Add 100  $\mu\text{L}$  of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
- **Absorbance Measurement:** Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.

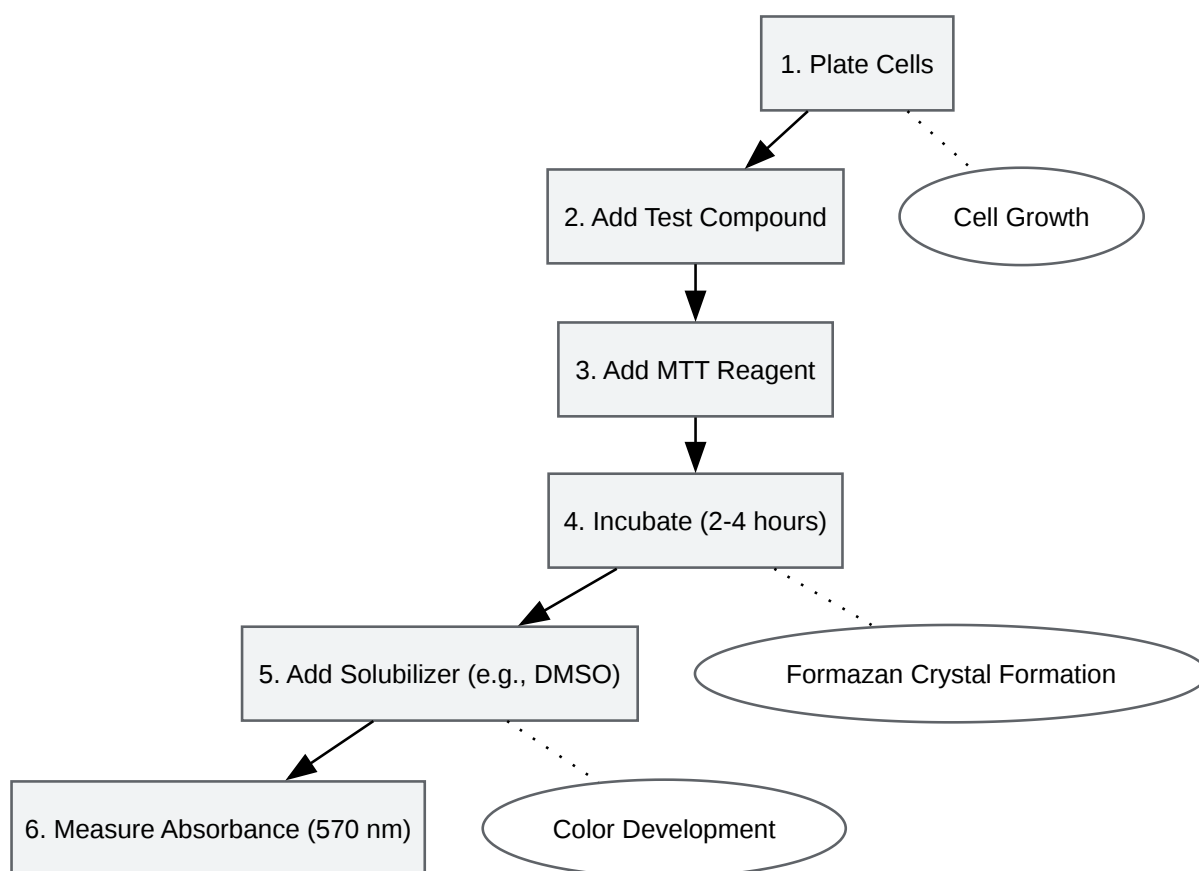
## Visualizing the Core Concepts

To better understand the key processes and relationships in the context of MTT, the following diagrams are provided.



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Caption: The cellular reduction of MTT to formazan.



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- To cite this document: BenchChem. [Thiazolyl Blue (MTT): A Technical Guide to its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676488#discovery-and-history-of-thiazolyl-blue-mtt]

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